![molecular formula C21H15N3O2 B5809754 phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate](/img/structure/B5809754.png)
phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor and is used primarily in laboratory experiments.
Mechanism of Action
The mechanism of action of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate involves the inhibition of PP2A activity. PP2A is a serine/threonine phosphatase that plays a crucial role in the regulation of various cellular processes. By inhibiting PP2A, phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. Furthermore, this compound has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its ability to inhibit PP2A activity. This property makes it an ideal compound for studying the role of PP2A in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in various cell lines, making it essential to use caution when working with this compound.
Future Directions
There are several future directions for research involving phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate. One of the primary directions is to explore the potential applications of this compound in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, making it an attractive candidate for cancer therapy. Furthermore, future research can also focus on exploring the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a multistep process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound is the reaction between 3-aminopyridine and ethyl 2,3-diethoxyacrylate, followed by the reaction with phenylhydrazine and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been extensively used in scientific research for various applications. One of the primary applications of this compound is its use as a PP2A inhibitor. PP2A is a protein phosphatase that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting PP2A, phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes.
properties
IUPAC Name |
phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(26-18-11-5-2-6-12-18)19-15-24(17-9-3-1-4-10-17)23-20(19)16-8-7-13-22-14-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUJWXTSFPLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.